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Compound of Interest

(1S,2S)-2-Aminocyclohexanol
Compound Name:
hydrochloride

Cat. No.: B088091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and applications of (1S,2S)-2-Aminocyclohexanol hydrochloride. This chiral
compound is a valuable building block in asymmetric synthesis and a key structural motif in the
development of novel therapeutic agents.

Chemical Structure and Properties

(1S,2S)-2-Aminocyclohexanol hydrochloride is the hydrochloride salt of a specific
stereoisomer of 2-aminocyclohexanol. The "(1S,2S)" designation specifies the absolute
configuration at the two chiral centers, indicating a trans relationship between the amino and
hydroxyl groups on the cyclohexane ring.

Chemical Identifiers:

« CAS Number: 13374-30-6[1][2][3]

e Molecular Formula: CeH14aCINOJ[1][2][3]
e Molecular Weight: 151.63 g/mol [1][2][3]

Structural Representation:
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Caption: 2D representation of (1S,2S)-2-Aminocyclohexanol hydrochloride.

Physicochemical Properties:

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b088091?utm_src=pdf-body-img
https://www.benchchem.com/product/b088091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
White to light beige crystalline

Appearance [4]
powder

Melting Point 186-190 °C [4]

- ) 201.1 °C at 760 mmHg (for

Boiling Point
free base)

Solubility Soluble in water [5]

Spectral Data:

While specific spectra for the (1S,2S) enantiomer are not readily available in all public
databases, representative data for trans-2-aminocyclohexanol hydrochloride indicates the
following key features:

e 1H NMR (DMSO-ds, 400 MHz): The spectrum would be expected to show complex multiplets
for the cyclohexyl protons. The protons attached to the carbons bearing the amino and
hydroxyl groups would appear as distinct signals, with their chemical shifts and coupling
constants providing information about the trans stereochemistry.[1]

¢ IR Spectrum: The infrared spectrum would exhibit characteristic broad peaks corresponding
to the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm~*. C-H
stretching and bending vibrations of the cyclohexane ring would also be present.[4]

Experimental Protocols
Synthesis of (1S,2S)-2-Aminocyclohexanol
Hydrochloride

A common and efficient method for the synthesis of enantiomerically pure trans-1,2-amino
alcohols is through the hydrolytic kinetic resolution of the corresponding N-protected amino
alcohol. A generalized protocol is as follows:

Materials:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.smolecule.com/products/s595519
https://www.smolecule.com/products/s595519
https://chembk.com/en/chem/trans-2-Aminocyclohexanol%20hydrochloride%20%20%20(1R,2R)-trans-2-Aminocyclohexanol%20hydrochloride
https://www.chemicalbook.com/SpectrumEN_5456-63-3_1HNMR.htm
https://www.smolecule.com/products/s595519
https://www.benchchem.com/product/b088091?utm_src=pdf-body
https://www.benchchem.com/product/b088091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

racemic trans-N-Boc-2-aminocyclohexanol
Lipase (e.g., from Candida antarctica)
Organic solvent (e.g., toluene)

Aqueous buffer

Hydrochloric acid (HCI)

Procedure:

Enzymatic Resolution: The racemic trans-N-Boc-2-aminocyclohexanol is dissolved in an
organic solvent. The lipase and an aqueous buffer are added to the mixture. The enzymatic
hydrolysis of one enantiomer of the N-Boc protected amino alcohol proceeds selectively,
leaving the desired (1S,2S) enantiomer unreacted.

Separation: After the reaction reaches approximately 50% conversion, the agueous and
organic layers are separated. The unreacted (1S,2S)-N-Boc-2-aminocyclohexanol remains in
the organic layer.

Deprotection: The organic layer is concentrated, and the N-Boc protecting group is removed
by treatment with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g.,
dioxane or methanol).

Isolation: The (1S,2S)-2-Aminocyclohexanol hydrochloride salt precipitates out of the
solution and can be collected by filtration, washed with a cold solvent, and dried under
vacuum.

Synthesis Workflow

Click to download full resolution via product page
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Caption: Generalized workflow for the synthesis of (1S,2S)-2-Aminocyclohexanol
hydrochloride.

Applications in Asymmetric Synthesis

(1S,2S)-2-Aminocyclohexanol serves as a versatile chiral auxiliary, temporarily incorporated
into a prochiral substrate to direct the stereochemical outcome of a reaction.

Asymmetric Aldol Reaction

One of the prominent applications is in directing asymmetric aldol reactions. The chiral auxiliary
is first converted into a chiral oxazolidinone, which then directs the stereoselective addition of
an enolate to an aldehyde.

Generalized Experimental Workflow:

o Formation of the Chiral Oxazolidinone: (1S,2S)-2-Aminocyclohexanol is reacted with a
carbonyl source (e.g., phosgene or a chloroformate) to form the corresponding
oxazolidinone.

» N-Acylation: The oxazolidinone is then acylated with an acyl chloride or anhydride to attach
the desired enolate precursor.

o Enolate Formation: A strong, non-nucleophilic base (e.qg., lithium diisopropylamide, LDA) is
used to deprotonate the a-carbon of the acyl group, forming a chiral enolate.

» Aldol Addition: The chiral enolate is reacted with an aldehyde at low temperature. The steric
bulk of the chiral auxiliary directs the aldehyde to approach from a specific face of the
enolate, leading to a diastereoselective aldol addition.

o Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol adduct,
typically by hydrolysis, to yield the enantiomerically enriched [3-hydroxy acid or ester and
recover the auxiliary.
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Asymmetric Aldol Reaction Workflow
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Caption: Workflow for an asymmetric aldol reaction using a (1S,2S)-2-aminocyclohexanol-
derived auxiliary.
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Role in Drug Development: Targeting Tyrosine-
Protein Kinase SYK

Derivatives of aminocyclohexanol have been investigated as potential inhibitors of tyrosine-
protein kinase SYK (Spleen Tyrosine Kinase). SYK is a non-receptor tyrosine kinase that plays
a crucial role in the signaling pathways of various immune cells.[6] Dysregulation of SYK
activity is implicated in autoimmune diseases and certain cancers.

Mechanism of SYK Inhibition:

Inhibitors of SYK, including those with aminocyclohexanol scaffolds, typically function by
binding to the ATP-binding site of the kinase domain.[6] This competitive inhibition prevents the
phosphorylation of SYK and its downstream targets, thereby blocking the signal transduction
cascade.

Signaling Pathway Overview:

Receptor Activation: The signaling cascade is initiated by the activation of immune receptors,
such as the B-cell receptor (BCR).

e SYK Recruitment and Activation: Upon receptor engagement, SYK is recruited to the cell
membrane and is activated through phosphorylation.

» Downstream Signaling: Activated SYK phosphorylates a variety of downstream effector
molecules, including phospholipase C gamma 2 (PLCy2) and Bruton's tyrosine kinase (BTK).

o Cellular Response: This signaling cascade ultimately leads to cellular responses such as
proliferation, differentiation, and the production of inflammatory cytokines.

« Inhibition: Aminocyclohexanol-based inhibitors block the kinase activity of SYK, thus
interrupting this signaling pathway and mitigating the associated cellular responses.
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SYK Signaling Pathway and Inhibition
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Caption: Simplified diagram of the SYK signaling pathway and the point of inhibition by
aminocyclohexanol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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